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Abstract

Benziodarone, a benzofuran derivative, has traversed a remarkable and multifaceted journey
in the landscape of pharmacology. Initially developed in the mid-20th century as a vasodilator
for the management of angina pectoris, its therapeutic applications later expanded to the
treatment of gout due to its potent uricosuric properties. More recently, scientific investigation
has unveiled its capacity to stabilize transthyretin, suggesting a potential role in mitigating the
progression of amyloidosis. However, the promising therapeutic profile of Benziodarone was
ultimately overshadowed by concerns regarding its hepatotoxicity, leading to its withdrawal
from several markets. This technical guide provides a comprehensive overview of the
discovery, history, and multifaceted pharmacological profile of Benziodarone. It delves into its
synthesis, mechanisms of action, and the clinical evidence that defined its use, while also
exploring the safety concerns that led to its discontinuation. This document is intended to serve
as a detailed resource for researchers, scientists, and drug development professionals
interested in the intricate history and complex pharmacology of this notable therapeutic agent.

Discovery and Initial Development

Benziodarone was first synthesized in 1957 by chemists at the Labaz company, a
pharmaceutical entity that would later be integrated into the Sanofi conglomerate.[1] The initial
impetus for its development was the search for novel coronary vasodilators for the treatment of
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angina pectoris. Marketed under brand names such as Amplivix and Cardivix, Benziodarone
entered clinical use in the early 1960s.[2][3]

Chemical Synthesis

The synthesis of Benziodarone, a (2-ethylbenzofuran-3-yl)(4-hydroxy-3,5-
diiodophenyl)methanone, involves a multi-step process. While the original patent (U.S. Patent
3,012,042) provides the foundational methodology, subsequent research on analogues has
further elucidated the synthetic pathways for benzofuran derivatives. A general synthetic
scheme is outlined below.

Experimental Protocol: Synthesis of Benziodarone Analogues

The synthesis of benziodarone analogues, which provides insight into the probable synthesis
of the parent compound, typically involves the following key steps[1][2]:

o Preparation of 2-ethylbenzofuran: This intermediate is synthesized from appropriate
salicylaldehydes, which are converted to corresponding ketones and then subjected to a
Wolff-Kishner reduction.

» Friedel-Crafts Acylation: The 2-ethylbenzofuran is then acylated with a substituted benzoyl
chloride, such as 4-methoxybenzoyl chloride, in the presence of a Lewis acid catalyst.

o Demethylation: The methoxy group is subsequently deprotected to yield a hydroxyl group.

 lodination: The final step involves the iodination of the phenolic ring to introduce the two
iodine atoms, yielding the benziodarone analogue.

Pharmacological Profile and Mechanisms of Action

Benziodarone is notable for its distinct and seemingly unrelated pharmacological activities:
vasodilation, uricosuria, and transthyretin stabilization.

Vasodilator Effects

The initial therapeutic indication for Benziodarone was angina pectoris, based on its ability to
induce vasodilation.[2][3]
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Mechanism of Action: Vasodilation

The precise molecular mechanism of Benziodarone-induced vasodilation is not as extensively
characterized as its other effects. However, studies on the structurally related compound
amiodarone suggest that the vasodilatory effects of benzofuran derivatives may involve
multiple pathways, including endothelium-dependent mechanisms.[4] These can include the
release of nitric oxide (NO) and prostacyclin, as well as direct effects on vascular smooth
muscle cells, potentially involving the modulation of ion channel activity.[5][6][7]
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Experimental Protocol: In Vitro Vasodilation Assay
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The vasodilatory properties of compounds like Benziodarone can be assessed using isolated
arterial rings in an organ bath system[8][9]:

o Tissue Preparation: Segments of arteries (e.g., rat aorta or human subcutaneous arteries)
are dissected and mounted in an organ bath containing a physiological salt solution, aerated
with a gas mixture (e.g., 95% 02, 5% CO2) and maintained at 37°C.

» Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent such as
phenylephrine or U46619.

o Drug Administration: Cumulative concentrations of Benziodarone are added to the bath.

» Measurement: Changes in isometric tension are recorded using a force transducer. A
decrease in tension indicates vasodilation.

o Data Analysis: Concentration-response curves are plotted to determine the potency (EC50)
and efficacy of the compound.

Uricosuric Effects

Subsequent to its introduction as a vasodilator, Benziodarone was observed to possess potent
uricosuric properties, leading to its use in the treatment of gout.[10]

Mechanism of Action: Uricosuria

Benziodarone enhances the renal excretion of uric acid by inhibiting its reabsorption in the
proximal tubules of the kidneys.[11] This action is primarily mediated through the inhibition of
the urate transporter 1 (URATL1), a key protein responsible for uric acid reabsorption.[12][13]
[14][15][16] By blocking URAT1, Benziodarone increases the concentration of uric acid in the
urine, thereby lowering serum uric acid levels.

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.benchchem.com/product/b1666584?utm_src=pdf-body
https://www.reprocell.com/drug-efficacy-safety-adme/human-tissue-assays/cardiovascular/subcutaneous-resistance-arteries
https://www.reprocell.com/drug-efficacy-safety-adme/assay-catalog/vasodilatation-human-subcutaneous-resistance-arteries-nitric-oxide-donor-research
https://www.benchchem.com/product/b1666584?utm_src=pdf-body
https://www.benchchem.com/product/b1666584?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2257602/
https://www.benchchem.com/product/b1666584?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1093064/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12672078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11937972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11811179/
https://www.mdpi.com/1999-4923/13/6/899
https://pmc.ncbi.nlm.nih.gov/articles/PMC5054527/
https://www.benchchem.com/product/b1666584?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Proximal Tubule Cell

Uric Acid
(in filtrate)

thibition

URAT1 Transporter

Uric Acid
(intracellular)

Uric Acid
(reabsorbed into blood)

Click to download full resolution via product page
Experimental Protocol: Measurement of Uric Acid Excretion

The uricosuric effect of Benziodarone can be quantified in both preclinical models and human
studies by measuring uric acid levels in serum and urine[17][18][19][20]:

o Sample Collection: Baseline serum and 24-hour urine samples are collected.
o Drug Administration: Subjects are administered a single or multiple doses of Benziodarone.

e Post-Dose Sampling: Serum and 24-hour urine samples are collected at specified time
points following drug administration.
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» Uric Acid Measurement: Uric acid concentrations in serum and urine are determined using a
uricase-based enzymatic assay or high-performance liquid chromatography (HPLC).

» Calculation of Fractional Excretion of Uric Acid (FE-UA): FE-UA is calculated using the
formula: (Urine Uric Acid x Serum Creatinine) / (Serum Uric Acid x Urine Creatinine) x 100.
An increase in FE-UA indicates a uricosuric effect.

Transthyretin (TTR) Stabilization

More recent research has identified Benziodarone as a potent stabilizer of the transthyretin
(TTR) protein.[2][21] TTR is a tetrameric protein that can dissociate and misfold, leading to the
formation of amyloid fibrils implicated in various forms of amyloidosis.

Mechanism of Action: TTR Stabilization

Benziodarone binds to the thyroxine-binding sites of the TTR tetramer.[2][21] This binding
stabilizes the native tetrameric structure, preventing its dissociation into monomers, which is
the rate-limiting step in TTR amyloidogenesis. X-ray crystallography studies of Benziodarone
analogues bound to TTR have revealed that the benzofuran ring occupies the inner part of the
binding pocket, while the diiodophenyl group is located at the entrance.[1][2]
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Experimental Protocol: Transthyretin Binding and Aggregation Assays

The ability of Benziodarone to bind and stabilize TTR can be evaluated using several in vitro
assays[1][2][21]:

o Competitive Binding Assay: This assay measures the ability of Benziodarone to displace a
fluorescent probe from the TTR thyroxine-binding sites. A decrease in fluorescence intensity

indicates competitive binding.
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e Thioflavin T (ThT) Fluorescence Assay: This assay monitors the formation of amyloid fibrils.
ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. The assay
is typically initiated by inducing TTR aggregation (e.g., by lowering the pH). The inhibitory
effect of Benziodarone on aggregation is measured by a reduction in ThT fluorescence over
time.

o X-ray Crystallography: Co-crystallization of Benziodarone with TTR allows for the detailed
structural characterization of the binding interaction at the atomic level.[1][2][22]

Clinical Efficacy
Angina Pectoris

Early clinical trials in the 1960s evaluated the efficacy of Benziodarone in patients with angina
pectoris.[3][23][24][25][26] These studies, though often small by modern standards, generally
reported a reduction in the frequency of angina attacks and an improvement in exercise
tolerance.

Clinical Trial Data for Benziodarone in
Angina Pectoris

Study Key Findings

In a double-blind trial, Benziodarone was found
Davies et al. (1963)[24] to be more effective than a placebo in reducing

the frequency of anginal attacks.

A clinical trial of oral and intravenous
Dewar & Newell (1964)[3] Benziodarone (Cardivix) demonstrated a

therapeutic benefit in patients with angina.

A comparative study with pentaerythritol
Dailheu-Geoffroy & Nataf (1962)[23] tetranitrate showed a positive anti-anginal effect

of Benziodarone.

Gout and Hyperuricemia

The uricosuric effects of Benziodarone translated into its effective use for the management of
gout. Clinical studies demonstrated its ability to significantly lower serum uric acid levels.[10]
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[27]

Clinical Trial Data for Benziodarone in Gout

Study Key Quantitative Outcomes

Administration of Amplivex (2 tablets/day)
resulted in a maximal drop in serum uric acid
) ] within the first three days, with levels declining
Linduskova & Vykydal (1990)[10] )
by as much as 80% from baseline. For long-
term treatment, 1 tablet per day was often

sufficient.

A comparative study with benzbromarone

showed that Benziodarone was effective in
Brzozowska-Jurkowska (1980)[27] _ _ o

reducing serum and urine uric acid levels and

decreasing the incidence of gout attacks.

Safety Profile and Market Withdrawal

Despite its therapeutic benefits, the clinical use of Benziodarone was curtailed by concerns
over its safety profile, most notably its association with hepatotoxicity. Case reports of jaundice
and severe liver injury began to emerge, raising significant safety alarms.[28][29] The structural
similarity of Benziodarone to other hepatotoxic benzofuran derivatives, such as benzarone,
likely contributed to this adverse effect.[30][31] The mechanism of hepatotoxicity is thought to
be related to mitochondrial toxicity.[31] These safety concerns ultimately led to the withdrawal
of Benziodarone from the market in several countries.
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Adverse Effect Profile of Benziodarone

Adverse Effect Description

The most significant adverse effect, presenting
Hepatotoxicit as jaundice and elevated liver enzymes. In
epatotoxicity _ _
severe cases, it could lead to fulminant

hepatitis.[28][29][30]

Due to its iodine content, Benziodarone was
] ] investigated for its effects on thyroid function, a
Thyroid Function o
known concern with iodinated benzofuran

derivatives like amiodarone.

Conclusion

The history of Benziodarone is a compelling case study in drug development, illustrating the
journey of a compound from its intended therapeutic target to the discovery of new applications
and, ultimately, its withdrawal due to safety concerns. Initially a promising treatment for angina
and later a valuable agent for gout, its potential was ultimately limited by its hepatotoxic side
effects. However, the recent rediscovery of Benziodarone as a potent transthyretin stabilizer
highlights the enduring potential for repositioning older drugs and the importance of continued
investigation into the pharmacology of established chemical scaffolds. For researchers and
drug development professionals, the story of Benziodarone serves as a reminder of the
complex interplay between efficacy, safety, and the evolving understanding of molecular
pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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